molecular formula C7H11ClN2O B13275826 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13275826
M. Wt: 174.63 g/mol
InChI Key: UOPPUHPVRIUVFM-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 4-chloro-1-ethyl-1H-pyrazole and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The starting materials are mixed and heated to a temperature of around 80-100°C for several hours.

    Product Isolation: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The solvent is evaporated to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major products include 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanal and 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethanoic acid.

    Reduction: The major product is 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethane.

    Substitution: The major products depend on the substituent introduced, such as 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethylamine or 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethylthiol.

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetonitrile: Similar structure but with a nitrile group instead of a hydroxyl group.

    2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethylamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-(4-chloro-2-ethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H11ClN2O/c1-2-10-7(3-4-11)6(8)5-9-10/h5,11H,2-4H2,1H3

InChI Key

UOPPUHPVRIUVFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CCO

Origin of Product

United States

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